molecular formula C21H22N2O4 B2736089 N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide CAS No. 1206999-58-7

N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide

Cat. No. B2736089
M. Wt: 366.417
InChI Key: ACFZWEKDAYHZSZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given. The molecular formula and weight can be calculated based on the structure implied by the IUPAC name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The exact process would depend on the specific reactions involved and the available starting materials.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure can also be predicted based on the IUPAC name.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the structure of the compound.


Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves novel methodologies that can potentially be applied to the synthesis of "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide". For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions involving high yields and characterization through spectral data showcases techniques that could be relevant (Manolov, Ivanov, & Bojilov, 2021). Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the manipulation of fluoro groups and could provide a template for synthesizing and modifying "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide" (Hida, Beney, Robert, & Luu-Duc, 1995).

Potential Biological Activities

The research on compounds with similar structures includes exploring their potential biological activities. For instance, the study of synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives provides insights into the neurological activity and potential therapeutic applications of related compounds (Pevarello et al., 1998). Additionally, investigations into the synthesis, characterization, and biological evaluation of benzimidazole derivatives, including their antimicrobial activities and interactions with DNA, shed light on the broader applicability of these compounds in medicinal chemistry and drug discovery (Zhang, Lin, Rasheed, & Zhou, 2014).

Safety And Hazards

This involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.


Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-6-ethylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFZWEKDAYHZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate

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